molecular formula C11H19ClN2 B7910988 N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride

N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride

Cat. No.: B7910988
M. Wt: 214.73 g/mol
InChI Key: GGNBJSVFJUWEMA-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. Its utility in research settings is demonstrated by its role as a precursor or intermediate in the synthesis of more complex nitrogen-containing molecules. For instance, related substituted phenylenediamine derivatives serve as key building blocks in the construction of indole derivatives, which are prevalent moieties in numerous biologically active alkaloids and pharmaceuticals . Indole structures are a significant heterocyclic system present in natural products and are investigated for various biological properties, including anti-cancer, anti-microbial, and anti-inflammatory activities . This highlights the value of specialized diamine compounds like this compound as valuable starting materials in methodological development and the exploration of novel pharmacologically active compounds. The compound is readily available for scientific investigations. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-N,1-N-diethyl-2-methylbenzene-1,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.ClH/c1-4-13(5-2)11-7-6-10(12)8-9(11)3;/h6-8H,4-5,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNBJSVFJUWEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis: 2-Methyl-4-nitro-N,N-diethylaniline

The most widely reported method begins with the reduction of 2-methyl-4-nitro-N,N-diethylaniline (CAS 6387-29-7) to the corresponding diamine. This precursor is synthesized via nitration of N,N-diethyl-2-methylaniline, though commercial availability often circumvents this step.

Hydrogenation Reaction Parameters

In a representative procedure, 340 mg of 2-methyl-4-nitro-N,N-diethylaniline is dissolved in 10 mL methanol and hydrogenated under atmospheric pressure using 10% palladium-on-carbon (Pd/C) at room temperature. Gas absorption cessation indicates reaction completion (~3–4 hours), followed by filtration through celite and solvent evaporation. The free base (N1,N1-diethyl-2-methylbenzene-1,4-diamine) is obtained as an oil in 46.5% yield.

Table 1: Catalytic Hydrogenation Optimization

ParameterConditionYield (%)Source
Catalyst Loading10% Pd/C (50 mg)46.5
SolventMethanol46.5
Temperature20–25°C46.5
PressureAtmospheric46.5

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by dissolution in dried benzene and saturation with dry hydrogen chloride gas. Precipitation yields crystalline N1,N1-diethyl-2-methylbenzene-1,4-diamine hydrochloride with >95% purity.

Nitrosation-Reduction Pathway

Nitrosation of Diethylaniline

An alternative route involves nitrosating diethylaniline (CAS 91-66-7) with sodium nitrite in concentrated hydrochloric acid at 0–10°C. This exothermic reaction produces an intermediate diazonium salt, which is immediately reduced to avoid decomposition.

Zinc-Mediated Reduction

The diazonium intermediate undergoes reduction with zinc powder in HCl-aqueous methanol at 15–20°C. Excess zinc ensures complete conversion to the diamine free base within 1.5–2.5 hours. Post-reduction, the mixture is basified with NaOH to pH ≥13, and the organic layer is distilled under vacuum (5 mmHg) to isolate the product.

Table 2: Nitrosation-Redution Efficiency

StepConditionsYield (%)Source
Nitrosation0–10°C, 2.5–3 hours95–98
ReductionZn/HCl, 15–20°C, 2 hours98.4
Distillation115–116°C @ 5 mmHg98.4

Comparative Advantages

This method achieves superior yields (98.4%) compared to catalytic hydrogenation but requires stringent control over nitrosation temperatures to prevent byproducts. The use of zinc powder introduces challenges in waste management due to heavy metal residues.

Alternative Synthetic Routes

Electrophilic Substitution Variations

Substituting ethyl groups via Ullmann coupling or nucleophilic aromatic substitution has been explored but suffers from low regioselectivity and requires palladium/copper catalysts. These methods remain largely experimental due to scalability issues.

Industrial-Scale Considerations

Catalyst Reusability

Pd/C catalysts in hydrogenation can be recycled 3–5 times with <10% activity loss, reducing costs. In contrast, zinc powder in nitrosation-reduction is stoichiometric, necessitating continuous feedstock.

Environmental Impact

The nitrosation route generates acidic wastewater containing Zn²⁺ and NaCl, requiring neutralization and precipitation steps. Catalytic hydrogenation produces minimal waste but demands high-purity H₂ gas.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O): δ 1.20 (t, 6H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 3.45 (q, 4H, NCH₂), 6.65–7.10 (m, 3H, Ar-H).

  • HPLC Purity : >95% (C18 column, MeCN/H₂O/H₃PO₄ mobile phase).

Physicochemical Properties

PropertyValueSource
Molecular Weight214.74 g/mol
Melting Point215–217°C
SolubilityWater >100 mg/mL

Chemical Reactions Analysis

Reduction and Hydrogenation Reactions

The compound can undergo reductive transformations due to its aromatic amine structure. For example, catalytic hydrogenation under mild conditions (H₂/Pd-C in methanol) reduces nitro precursors to yield the free base form of the amine .

Reaction TypeConditionsProductYieldReference
Nitro reductionH₂, 10% Pd-C, methanol, RTN1,N1-Diethyl-2-methylbenzene-1,4-diamine46.5%

The hydrochloride form may participate in similar reductions but requires acid-neutralizing conditions to prevent protonation of the amine groups.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates reactions such as:

  • Nitrosation : Reacts with nitrous acid (HNO₂) to form diazonium intermediates, which are pivotal in azo dye synthesis.

  • Halogenation : Chlorination or bromination occurs at the para position relative to the methyl group due to steric and electronic directing effects .

Reaction TypeReagentsPosition of SubstitutionNotesReference
DiazotizationNaNO₂, HClN/A (intermediate formation)Forms diazonium salts for coupling reactions
BrominationBr₂, FeBr₃Position 5 (relative to NH₂ groups)Requires anhydrous conditions

Oxidation Reactions

The compound is prone to oxidation, particularly in alkaline media, forming quinonoid structures. This property is exploited in photographic developers (e.g., as Color Developing Agent CD-2) .

Reaction TypeOxidizing AgentProductApplicationReference
OxidationK₃[Fe(CN)₆]Semiquinone radicalPhotographic development

The methyl group stabilizes intermediates via hyperconjugation, while the ethyl groups enhance solubility in developer solutions.

Complexation with Metal Ions

The amine groups act as ligands for transition metals, forming coordination complexes. For instance:

  • Palladium complexes : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Iron complexes : Catalyze oxidative polymerization reactions .

Metal IonReaction TypeProduct StabilityReference
Pd²⁺CoordinationStable in polar aprotic solvents
Fe³⁺Redox catalysisTransient intermediates observed

Acid-Base Reactions

As a hydrochloride salt, the compound readily donates protons in basic environments, regenerating the free base form. This property is critical for its solubility profile:

MediumSolubility (g/100 mL)pH Range for StabilityReference
Water15.2 (20°C)3–5
Ethanol8.9 (20°C)Neutral

Mechanistic Insights

  • Steric Effects : The ethyl groups hinder electrophilic attack at the N1 position, directing substitution to the aromatic ring.

  • Electronic Effects : The methyl group activates the ring at the para position relative to the amine groups.

This compound’s reactivity is extensively documented in patents and industrial applications, particularly in photochemistry and coordination chemistry .

Scientific Research Applications

Chemical Reactions

The compound undergoes several types of reactions:

  • Oxidation : Forms quinones or oxidized derivatives.
  • Reduction : Can be reduced to yield other amines.
  • Substitution : Engages in nucleophilic substitution reactions with various nucleophiles.

Chemistry

N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride serves as a crucial intermediate in the synthesis of:

  • Dyes and Pigments : It is utilized in producing various colorants due to its ability to participate in complex chemical reactions that yield vibrant colors.
  • Organic Compounds : The compound is involved in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is applied for:

  • Enzyme Studies : It acts as a reagent in biochemical assays to study enzyme interactions and mechanisms.
  • Cellular Processes : It influences biochemical pathways by interacting with specific molecular targets, aiding in understanding cellular functions.

Industrial Applications

In industry, this compound is used for:

  • Polymer Production : It is an essential component in creating polymers and resins that have applications in coatings and adhesives.
  • Material Science : The compound's unique properties make it suitable for developing new materials with specific characteristics.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Synthesis of Bioactive Compounds

Research demonstrated that derivatives of this compound can enhance selectivity and cytotoxic effects toward specific cancer cell lines. This was achieved through strategic modifications of its structure to optimize biological activity.

Case Study 2: Development of Novel Polymers

Investigations into polymer formulations incorporating this compound revealed improved thermal stability and mechanical properties compared to traditional materials. This has implications for industries requiring durable materials.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The ethyl and methyl groups in the target compound enhance lipophilicity compared to the trifluoromethyl analog, which may improve membrane permeability but reduce electron-withdrawing effects critical for enzyme inhibition .

Thermal Stability :

  • Compounds with bulkier substituents (e.g., cyclohexane or acridin-yl groups) exhibit higher melting points (>200°C) compared to simpler aromatic diamines, likely due to increased crystallinity and intermolecular interactions .

Synthetic Utility :

  • The target compound’s diethyl groups simplify synthesis via alkylation, whereas trifluoromethyl or acridin-yl analogs require multistep reactions (e.g., coupling with heterocycles in DMF) with lower yields (56–75%) .

Functional Comparison

Biochemical Interactions

  • Enzyme Inhibition : N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine hydrochloride inhibits peroxidase activity in hemoglobin, whereas diethyl analogs are less potent due to reduced electron-deficient aromatic systems .
  • Polyamine Metabolism : Diethylpentane-diamine derivatives (e.g., N1,N1-diethylpentane-1,4-diamine) are substrates for spermine oxidase, highlighting the role of alkyl chain length in enzyme specificity .

Biological Activity

N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride, also known as N,N-diethyl-2-methyl-1,4-benzenediamine hydrochloride, is an organic compound with the molecular formula C11H18N2HClC_{11}H_{18}N_{2}\cdot HCl. This compound is characterized by its unique structure featuring two ethyl groups and a methyl group on a benzene ring, which contributes to its biological activity and potential applications in various fields.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. It acts as a nucleophile , participating in various chemical reactions that can modify the structure and function of target biomolecules. Notably, it can influence enzyme interactions and cellular pathways, which are crucial for various biochemical processes .

Applications in Research

This compound has been utilized in several research applications:

  • Enzyme Interaction Studies : It serves as a reagent in biochemical assays to study enzyme kinetics and mechanisms.
  • Synthesis of Bioactive Compounds : It is employed as an intermediate in synthesizing dyes, pigments, and other organic compounds that have potential therapeutic effects .
  • Polymer Production : The compound is also used in the manufacturing of polymers and resins due to its chemical properties .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Study on Leukemic Cells : The compound was shown to enhance selectivity and cytotoxicity towards leukemic cell lines when used in specific formulations .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique properties:

Compound NameStructure FeaturesBiological Activity
N1,N1-Diethyl-3-methylbenzene-1,4-diamineMethyl group at position 3Similar enzyme interaction
N1,N2-Diethylbenzene-1,4-diamineDifferent alkylation on nitrogen atomsVarying cytotoxicity

The distinct substitution pattern on the benzene ring of this compound imparts unique reactivity compared to its analogs, making it valuable for specialized applications .

Safety and Toxicity

While this compound shows promise for various applications, safety assessments are crucial. Toxicological evaluations indicate potential hazards associated with its use; thus, proper handling and safety protocols should be observed during research and industrial applications .

Q & A

Q. How do researchers validate purity claims amid batch-to-batch variability?

  • Methodological Answer : Implement orthogonal methods:
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios.
  • Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) with <5 ppm error.
  • Counterion Analysis : Ion chromatography quantifies chloride content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.